PKM2 Activation Potency: A Distinct Functional Profile Compared to Kinase Inhibitors
N-(2-Chloro-4-methylpyrimidin-5-yl)acetamide functions as a pyruvate kinase M2 (PKM2) activator with an EC50 of 2.00×10³ nM in a human PKM2 luminescent assay. While this potency is moderate compared to optimized clinical PKM2 activators, it represents a mechanistically distinct activity profile that differs markedly from structurally related pyrimidines which typically act as kinase inhibitors. The compound occupies a unique position in the PKM2 activator SAR landscape where the 2-chloro-4-methylpyrimidine core, when coupled with the 5-acetamido group, imparts activator rather than inhibitory function [1].
| Evidence Dimension | PKM2 Activation (EC50) |
|---|---|
| Target Compound Data | 2.00×10³ nM |
| Comparator Or Baseline | PKM2 inhibitors (various chemotypes): typical IC50 10-1000 nM; Clinical PKM2 activators (e.g., TEPP-46): EC50 ~10-100 nM |
| Quantified Difference | Target compound is 20- to 200-fold less potent than optimized clinical PKM2 activators but exhibits functional activation rather than inhibition |
| Conditions | Activation of human PKM2 assessed as ATP product formation after 1 hr by luminescent pyruvate kinase-luciferase coupled assay [1] |
Why This Matters
This functional distinction (activation vs. inhibition) is critical for scientists probing PKM2 biology or developing metabolic modulators, where the chemical tool's mechanism determines experimental interpretability.
- [1] BindingDB. BDBM50361528 (CHEMBL1939074). Affinity Data for N-(2-Chloro-4-methylpyrimidin-5-yl)acetamide against Human PKM2. View Source
